molecular formula C15H25N5 B11733329 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11733329
M. Wt: 275.39 g/mol
InChI Key: JXLSHMHHUDJRJQ-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the methyl and propyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-propylbenzene
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

Compared to similar compounds, 3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine stands out due to its unique structure, which allows for specific interactions with biological targets. Its dual pyrazole rings and specific substituents provide distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

3-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C15H25N5/c1-5-6-19-11-15(13(4)18-19)16-7-14-8-17-20(10-14)9-12(2)3/h8,10-12,16H,5-7,9H2,1-4H3

InChI Key

JXLSHMHHUDJRJQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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